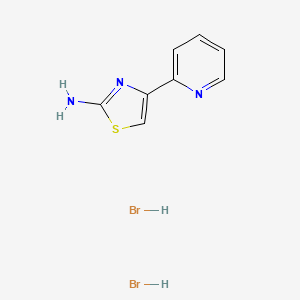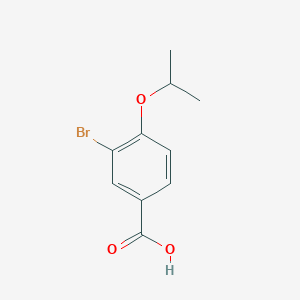
3-Bromo-4-isopropoxybenzoic acid
概要
説明
Synthesis Analysis
The synthesis of brominated benzoic acid derivatives can be complex and involves multiple steps. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids involves a regioselective 5-exo-dig bromocyclization, which is a radical process . Similarly, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid involves bromination, diazo, and hydrolysis steps . These methods suggest that the synthesis of 3-bromo-4-isopropoxybenzoic acid would likely involve a halogenation step to introduce the bromine atom, followed by an esterification or etherification to introduce the isopropoxy group.
Molecular Structure Analysis
The molecular structure of brominated benzoic acids can be characterized using various spectroscopic techniques. For example, the structure of 2-bromoacetoxybenzoic acid was determined using crystallography, showing that the carboxylic acid moiety is twisted out of the plane of the aromatic ring . This information can be extrapolated to suggest that 3-bromo-4-isopropoxybenzoic acid may also exhibit a non-planar structure due to the presence of the bulky isopropoxy group.
Chemical Reactions Analysis
Brominated benzoic acids can undergo a variety of chemical reactions. For instance, 3-bromo-2-nitrobenzo[b]thiophene can react with amines in a nucleophilic aromatic substitution with rearrangement . Similarly, bromobenzo[1,2-c;3,4-c']bis[1,2,5]thiadiazole reacts with nucleophiles to give various substituted derivatives . These reactions indicate that 3-bromo-4-isopropoxybenzoic acid could potentially participate in nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated benzoic acids can be influenced by the presence of substituents. For example, the crystal structure of 2-bromoacetoxybenzoic acid shows a close structural analog to aspirin, with bond-angle distortions . The presence of the isopropoxy group in 3-bromo-4-isopropoxybenzoic acid would likely affect its solubility, melting point, and reactivity. Additionally, the supramolecular cocrystal of 2-amino-3-bromopyridine with 4-methylbenzoic acid demonstrates the potential for hydrogen bonding interactions, which could also be relevant for 3-bromo-4-isopropoxybenzoic acid .
科学的研究の応用
Organic Synthesis and Material Science
In the realm of organic synthesis, halogenated benzoic acids, including compounds similar to 3-Bromo-4-isopropoxybenzoic acid, are pivotal in the development of structure-property relationships. For instance, the study of temperature dependencies of vapor pressures, melting temperatures, and enthalpies of fusion for isomeric bromobenzoic acids provides insights into their thermodynamic properties. This knowledge is crucial for understanding specific interactions in liquid and crystal phases, such as hydrogen bonding, which directly impacts the solubility and stability of these compounds in various solvents. These properties are essential for designing and synthesizing new materials with tailored characteristics for applications in pharmaceuticals, polymers, and electronics (Zherikova et al., 2016).
Environmental Chemistry
From an environmental chemistry perspective, the degradation pathways of halobenzoic acids, such as 3-Bromo-4-isopropoxybenzoic acid, are of significant interest. Research into the biodegradation of bromobenzoic acids by microbial strains, like Pseudomonas aeruginosa, reveals the potential of these microorganisms to break down complex halogenated compounds. This capability is crucial for the bioremediation of environments contaminated with halogenated organic pollutants. Understanding the metabolic pathways involved in the degradation of these compounds can lead to more effective strategies for environmental cleanup and pollution management (Higson & Focht, 1990).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
作用機序
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with proteins or other biological molecules.
Mode of Action
It is known that the compound can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may act as an organoboron reagent, which is transferred from boron to palladium in a process known as transmetalation .
Biochemical Pathways
Its involvement in sm cross-coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds , which are fundamental to many biochemical pathways.
Result of Action
As a participant in SM cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds, potentially leading to the synthesis of new organic compounds.
Action Environment
It is known that the compound should be handled with care to avoid dust formation and inhalation, suggesting that it may be sensitive to environmental conditions .
特性
IUPAC Name |
3-bromo-4-propan-2-yloxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-6(2)14-9-4-3-7(10(12)13)5-8(9)11/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSJYUSYBNFGAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586374 | |
| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-isopropoxybenzoic acid | |
CAS RN |
213598-20-0 | |
| Record name | 3-Bromo-4-[(propan-2-yl)oxy]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


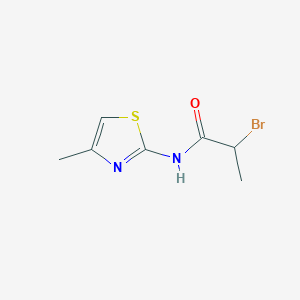
![4-[(Dimethylamino)methyl]-5-methyl-1,2-oxazole-3-carboxylic acid](/img/structure/B1340990.png)

![3-[(3,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1340995.png)


![4,5,6,7,8,9-Hexahydrocycloocta[D][1,3]thiazol-2-amine hydrobromide](/img/structure/B1341018.png)

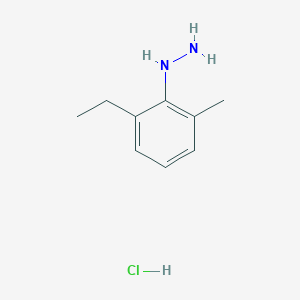
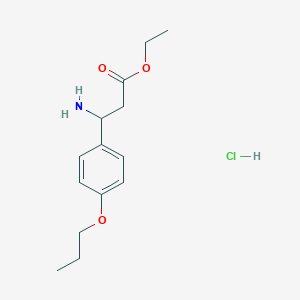
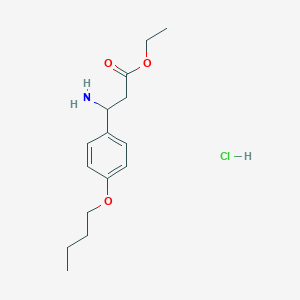
![Ethyl amino[4-(pentyloxy)phenyl]acetate hydrochloride](/img/structure/B1341028.png)
